molecular formula C12H21NO3 B153516 Tert-butyl methyl(4-oxocyclohexyl)carbamate CAS No. 400899-84-5

Tert-butyl methyl(4-oxocyclohexyl)carbamate

Cat. No. B153516
M. Wt: 227.3 g/mol
InChI Key: JAMGILZSPQRPBH-UHFFFAOYSA-N
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Description

The compound "Tert-butyl methyl(4-oxocyclohexyl)carbamate" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the exact compound is not directly mentioned in the provided papers, several related compounds and intermediates are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar tert-butyl carbamate compounds.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step is described, which is an essential intermediate for CCR2 antagonists . Another paper discusses the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, a rapid synthetic method for a tert-butyl amino methyl carbamate derivative is established, with a total yield of 81% over three steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates . Pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates are synthesized and used as building blocks for the synthesis of ureidopeptides . Cyclohexa-1,4-dienes with a tert-butyl group are used in transfer hydro-tert-butylation of alkenes, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl and carbamate groups can affect the solubility, stability, and reactivity of these compounds. For example, the electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate and its hydrogenation at a mercury cathode indicate the influence of reaction conditions on the product's isomer proportions . The properties of these compounds are essential for their application in the synthesis of biologically active molecules and other organic compounds.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Functionalised Carbamates : Tert-butyl methyl(4-oxocyclohexyl)carbamate reacts with lithium powder and DTBB in the presence of various electrophiles, leading to functionalised carbamates. These compounds can be further processed into substituted 1,2-diols, showcasing its utility in complex chemical synthesis (Ortiz, Guijarro, & Yus, 1999).

Intermediate in Biologically Active Compounds

  • Role in Pharmaceutical Synthesis : The compound is an important intermediate in the synthesis of various biologically active compounds, like omisertinib (AZD9291), highlighting its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Carbocyclic Analogues and Protected Compounds

  • Enantioselective Synthesis : It serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, playing a critical role in the development of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

Environmental Impact Studies

  • Genotoxicity Assessment : Studies assessing the genotoxic effects of related compounds like methyl-tert-butyl ether (MTBE) on human lymphocytes have been conducted. These studies are essential for understanding the environmental and health impacts of such chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Synthesis of Insecticide Analogues

  • Development of Insecticide Analogues : The compound is used in the synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid, indicating its potential applications in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Comparative Toxicity Analysis

  • Comparative Toxicity Studies : Comparisons between the toxicity of butylated hydroxytoluene and its methylcarbamate derivative provide insights into the differential toxicological effects of structurally similar compounds (Nakagawa, Yaguchi, & Suzuki, 1994).

Stereochemistry in Chemical Synthesis

  • Stereoselective Synthesis : The compound is instrumental in the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, underscoring its role in the development of important pharmaceutical agents (Wang, Ma, Reddy, & Hu, 2017).

Environmental Degradation Products

  • Identification of Degradation Products : Research on the degradation products of related compounds like terbutol in environmental water sources informs about the persistence and transformation of these chemicals in nature (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

properties

IUPAC Name

tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGILZSPQRPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647484
Record name tert-Butyl methyl(4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(4-oxocyclohexyl)carbamate

CAS RN

400899-84-5
Record name 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400899-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl(4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester (9.53 g, 27.2 mmol, 1.0 eq.) and PPTS (2.1 g, 0.3 eq.) in acetone-water (2:1, 500 mL) was heated at 80° C. for 18 h, cooled to room temperature and concentrated to remove acetone. The residual aqueous solution was diluted with NaHCO3 and extracted with 2×EtOAc. The combined organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography (20% to 50% EtOAc/hexanes) to give methyl-(4-oxo-cyclohexyl)-carbamic acid tert-butyl ester as a white solid (5.38 g, 87%).
Name
(3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester
Quantity
9.53 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SC Annedi, J Ramnauth, SP Maddaford… - Journal of medicinal …, 2012 - ACS Publications
A series of 1,6-disubstituted indoline derivatives were synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS) designed to mitigate the cardiovascular liabilities …
Number of citations: 51 pubs.acs.org
H Aissaoui, M Holdener, C Gnerre… - …, 2023 - Wiley Online Library
Herein we report the structure‐activity relationship (SAR) studies and optimization of new highly potent and selective CRTH2 receptor antagonists as potential follow‐ups of our …
LK Forsberg, RE Davis, VK Wimalasena… - Bioorganic & medicinal …, 2018 - Elsevier
Inhibition of the Hsp90 C-terminus is an attractive therapeutic approach for the treatment of cancer. Novobiocin, the first Hsp90 C-terminal inhibitor identified, contains a synthetically …
Number of citations: 4 www.sciencedirect.com

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